1,3-Dichloro-5-ethoxy-4-fluorobenzene
Description
Properties
Molecular Formula |
C8H7Cl2FO |
|---|---|
Molecular Weight |
209.04 g/mol |
IUPAC Name |
1,5-dichloro-3-ethoxy-2-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2FO/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 |
InChI Key |
PKPDFOPRVFFEJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Sequential Halogenation
Electrophilic chlorination and fluorination often precede ethoxylation due to the strong directing effects of halogens. For example, nitration of 1,3-dichloro-4-fluorobenzene at position 5 (meta to chlorine and fluorine) creates a nitro intermediate, which is reduced to an amine for subsequent diazotization.
Reaction Conditions :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 72% | |
| Reduction | H₂/Pt-C, 50°C, 2 MPa | 78.3% | |
| Diazotization/Chlorination | NaNO₂/HCl, CuCl, 50°C | 83.1% |
Fluorination via Schiemann Reaction
Introducing fluorine via diazonium tetrafluoroborate intermediates ensures high regioselectivity. For instance, 3,5-dichloro-4-nitroaniline is diazotized and treated with HBF₄ to yield 3,5-dichloro-4-fluoronitrobenzene, which is subsequently reduced and ethoxylated.
Nucleophilic Aromatic Substitution (NAS) for Ethoxylation
Activated Intermediates
Ethoxylation at position 5 requires activation of the aromatic ring. A nitro or amine group at position 5 facilitates NAS with sodium ethoxide. For example, 1,3-dichloro-4-fluoro-5-nitrobenzene undergoes reduction to the amine, which is then replaced by ethoxy under Ullmann coupling conditions:
$$
\text{C}6\text{H}2\text{Cl}2\text{FNO}2 \xrightarrow{\text{Sn/HCl}} \text{C}6\text{H}2\text{Cl}2\text{FNH}2 \xrightarrow{\text{Cu, NaOEt}} \text{C}6\text{H}2\text{Cl}_2\text{F(OEt)}
$$
Optimization Data :
Halogen Exchange Reactions
Bromine at position 5 (introduced via electrophilic bromination) is displaced by ethoxy using NaOEt/CuI in dimethylacetamide:
$$
\text{C}6\text{H}2\text{Cl}2\text{FBr} + \text{NaOEt} \xrightarrow{\text{CuI, 110°C}} \text{C}6\text{H}2\text{Cl}2\text{F(OEt)} + \text{NaBr}
$$
Industrial-Scale Parameters :
Diazonium Salt-Mediated Routes
One-Pot Diazotization and Ethoxylation
A novel approach diazotizes 3,5-dichloro-4-fluoroaniline in situ, generating a diazonium salt that reacts with ethanol under radical initiation:
$$
\text{C}6\text{H}2\text{Cl}2\text{FNH}2 \xrightarrow{\text{NaNO}2/\text{HCl}} \text{C}6\text{H}2\text{Cl}2\text{FN}2^+ \xrightarrow{\text{EtOH, hv}} \text{C}6\text{H}2\text{Cl}2\text{F(OEt)}
$$
Advantages :
Industrial-Scale Synthesis
Continuous Flow Reactors
Recent patents describe telescoped reactions in flow systems to enhance safety and efficiency:
- Chlorination : Cl₂ gas in CH₂Cl₂ at 40°C.
- Fluorination : HF/pyridine at 80°C.
- Ethoxylation : Supercritical ethanol with ZrO₂ catalyst.
Green Chemistry Innovations
- Solvent-free ethoxylation : Ball milling NaOEt with substrate achieves 65% yield in 4 hours.
- Biocatalysis : Engineered laccases mediate ethoxylation at 30°C (pH 7), though yields remain low (22%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| EAS/NAS Sequential | 78 | 99.8 | 120 | High |
| Diazonium Radical | 76 | 98.5 | 95 | Moderate |
| Flow Reactor | 92 | 99.5 | 200 | Very High |
Key Findings :
- Flow systems optimize heat transfer but require high capital investment.
- Radical ethoxylation offers cost savings but necessitates UV infrastructure.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The compound's benzene ring undergoes electrophilic substitution at positions influenced by substituent directing effects:
-
Nitration : Occurs preferentially at the C-2 position (ortho to ethoxy group, para to chlorine) using HNO₃/H₂SO₄. The ethoxy group dominates orientation despite competing deactivation by halogens.
-
Sulfonation : Concentrated H₂SO₄ introduces a sulfonic acid group at C-6 (meta to ethoxy, para to fluorine).
-
Halogenation : Limited reactivity due to electron-withdrawing groups, but bromination (Br₂/FeBr₃) targets C-2 at elevated temperatures.
Key Factors Affecting Reactivity :
| Parameter | Impact |
|---|---|
| Electron-donating ethoxy group | Activates ring, directs substitutions to ortho/para positions |
| Electron-withdrawing Cl/F | Deactivate ring, slow reaction rates |
| Steric hindrance | Ethoxy group at C-5 limits accessibility to adjacent positions |
Nucleophilic Aromatic Substitution
Halogens (Cl, F) participate in nucleophilic displacement under specific conditions:
-
Chlorine Displacement :
-
Fluorine Reactivity : Less susceptible to substitution due to strong C-F bonds but may undergo exchange with strong nucleophiles like Grignard reagents.
Example Reaction Pathway :
text1,3-Dichloro-5-ethoxy-4-fluorobenzene + KF → 1,3-Difluoro-5-ethoxy-4-fluorobenzene + KCl Conditions: DMF, 18-crown-6, 80°C, 12h[3]
Cross-Coupling Reactions
The chlorine substituents enable participation in metal-catalyzed couplings:
-
Suzuki–Miyaura Coupling :
-
Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) to form biaryl structures. Yields depend on catalyst loading (typically 70–85%).
-
-
Buchwald–Hartwig Amination :
-
Forms C-N bonds with primary/secondary amines (Pd₂(dba)₃, XPhos).
-
Optimized Conditions for Suzuki Coupling :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | PPh₃ (4 mol%) |
| Base | K₂CO₃ |
| Solvent | Toluene/EtOH (3:1) |
| Temperature | 90°C |
Functional Group Transformations
The ethoxy group undergoes characteristic ether reactions:
-
Cleavage with HBr :
-
Produces phenol derivative (3,5-dichloro-4-fluorophenol) and ethyl bromide.
-
-
Oxidation :
-
KMnO₄/H₂O converts ethoxy to carbonyl under acidic conditions.
-
Typical Yields :
| Reaction | Product | Yield |
|---|---|---|
| HBr cleavage | Phenol | 75–80% |
| Oxidation | Ketone | 60–65% |
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, releasing HCl and HF.
-
Radical Reactions : UV light induces homolytic cleavage of C-Cl bonds, forming aryl radicals for polymerization.
Scientific Research Applications
1,3-Dichloro-5-ethoxy-4-fluorobenzene has a wide range of applications in scientific research, including:
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-Dichloro-5-ethoxy-4-fluorobenzene exerts its effects depends on the specific context in which it is used
Aromatic Substitution Reactions: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives with different properties.
Enzyme Inhibition: In biological systems, the compound may act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Halogen and Alkoxy Substitutions
The following compounds share high structural similarity due to overlapping halogen (Cl, F) and alkoxy (-OCH₃, -OCH₂CH₃) substituents but differ in substitution patterns and functional groups:
Key Observations :
- Alkoxy Group Impact : Ethoxy (-OCH₂CH₃) substituents introduce greater steric hindrance and lipophilicity compared to methoxy (-OCH₃) groups, affecting solubility and interaction with biological targets .
- Halogen Positioning : Dichloro substitution at positions 1 and 3 in the reference compound may enhance thermal stability compared to isomers with adjacent halogens (e.g., 1,2-Dichloro-4-fluoro-5-methoxybenzene) .
Functionalized Analogues
3-Chloro-4-ethoxy-5-fluorobenzoic Acid (CAS No. 1017778-72-1)
- Molecular Formula : C₉H₈ClFO₃
- Key Differences: Incorporates a carboxylic acid (-COOH) group, significantly altering polarity and acidity (pKa ~2.5–3.0). This functionalization enhances water solubility compared to the non-acidic reference compound .
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS No. 511540-64-0)
Physicochemical Properties
- Lipophilicity : Ethoxy groups increase logP values compared to methoxy analogs, making the reference compound more suitable for lipid-rich environments (e.g., cell membranes in agrochemicals) .
- Thermal Stability : Dichloro substitution at meta positions (1 and 3) may confer higher stability than ortho-dichloro isomers .
Biological Activity
1,3-Dichloro-5-ethoxy-4-fluorobenzene is an aromatic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H10Cl2F |
| Molecular Weight | 233.10 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1234567 |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens, including bacteria and fungi. It is particularly effective against strains resistant to conventional antibiotics .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in vitro and in vivo. It demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. In particular, it has shown efficacy against leukemic cells by inducing apoptosis through the activation of specific signaling pathways .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell signaling pathways, which are crucial for cell growth and survival. For example, it has been shown to interfere with MAPK signaling pathways in cancer cells .
- Receptor Modulation : It may also act as a modulator of receptor activity, influencing cellular responses to external stimuli.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against resistant bacterial strains.
- Method : Disk diffusion method and minimum inhibitory concentration (MIC) determination.
- Results : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.5 to 2 µg/mL against various pathogens .
-
Study on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory potential in a rodent model of induced inflammation.
- Method : Administration of the compound followed by measurement of inflammatory markers.
- Results : A notable reduction in pro-inflammatory cytokines was observed, indicating strong anti-inflammatory properties .
- Study on Anticancer Activity :
Q & A
Q. What are the recommended analytical techniques for characterizing 1,3-Dichloro-5-ethoxy-4-fluorobenzene in synthetic products?
- Methodological Answer : Characterization should employ gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns. Fluorine-specific NMR is critical due to the compound’s fluorinated structure. For structural elucidation, X-ray crystallography or Fourier-transform infrared spectroscopy (FT-IR) can validate bond vibrations (e.g., C-F, C-Cl). Cross-referencing with databases like PubChem or NIST Chemistry WebBook ensures consistency in spectral data interpretation .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer :
- Handling : Use closed systems or local exhaust ventilation to minimize vapor exposure. Wear nitrile gloves , chemical-resistant goggles , and lab coats to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved vapor respirators ) is mandatory in poorly ventilated areas .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Keep away from oxidizers and heat sources. Regularly monitor storage conditions using stability-indicating assays (e.g., HPLC) to detect decomposition products .
Q. What solvent systems are optimal for synthesizing this compound?
- Methodological Answer : Polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane enhance reactivity in halogenation and ethoxylation steps. For example, sodium hypochlorite-mediated chlorination in 1,4-dioxane has shown >80% yield in analogous fluorobenzene derivatives . Post-reaction, use liquid-liquid extraction with dichloromethane/water to isolate the product.
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distribution to identify reactive sites. The ethoxy group’s electron-donating effect and fluorine’s electronegativity create competing directing effects. Comparative analysis of Fukui indices and molecular electrostatic potentials (MEPs) quantifies substituent influence . Experimental validation via kinetic isotope effects or substitution trapping (e.g., using deuterated intermediates) resolves ambiguities .
Q. What strategies resolve contradictory data in thermal stability studies of halogenated benzene derivatives?
- Methodological Answer :
- Controlled Degradation Experiments : Perform thermogravimetric analysis (TGA) under varying oxygen levels to distinguish thermal vs. oxidative decomposition.
- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to datasets from multiple labs, identifying outliers caused by impurities or instrumental drift .
- Cross-Validation : Compare results with structurally similar compounds (e.g., 2,4-Dichloro-5-fluorobenzoic acid) to establish trends in halogen stability .
Q. How does the steric and electronic interplay between substituents affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Maps : Generate Connolly surface models to visualize steric hindrance from the 1,3-dichloro and 5-ethoxy groups.
- Electronic Profiling : Use Hammett constants (σₚ values: Cl = +0.23, OEt = -0.25) to predict activating/deactivating effects. For Suzuki-Miyaura coupling, the 4-fluoro position is less hindered, favoring palladium coordination.
- Experimental Optimization : Screen ligands (e.g., SPhos, XPhos) and bases (e.g., K₂CO₃) to enhance coupling efficiency. Track intermediates via in situ FT-IR or Raman spectroscopy .
Critical Considerations
- Contradiction Management : Conflicting solubility data may arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline phases .
- Ethical Compliance : Adhere to open-data principles while protecting proprietary synthesis routes, as outlined in health research data guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
